Cas no 83928-76-1 (Gepirone)

Gepirone structure
Gepirone structure
Product Name:Gepirone
كاس عدد:83928-76-1
وسط:C19H29N5O2
ميغاواط:359.4658639431
MDL:MFCD00868196
CID:721522
PubChem ID:55191
Update Time:2024-10-26

Gepirone الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
    • 2,6-Piperidinedione,4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-
    • 4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
    • Gepirone
    • 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione
    • Gepirone ER
    • Gepirone [INN]
    • Gepironum [Latin]
    • Gepirona [Spanish]
    • JW5Y7B8Z18
    • Variza
    • Ariza
    • Gepironum
    • AK115965
    • Gepirona
    • Travivo
    • 2,6-Piperidinedione, 4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
    • BMY 13805
    • MJ 13805
    • gepiron ER
    • MJ 13805-1
    • 4,4-dimethyl-1-(4-(4-(2-pyrimid
    • 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione (ACI)
    • CHEMBL284092
    • Exxua
    • Org-33062 free base
    • BDBM50005132
    • 83928-76-1
    • MJ-13805
    • AKOS015924526
    • DTXCID20155304
    • 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-2-pyrrolidinone(E)-2-butenedioate
    • BMY-13805
    • MJ13805
    • Travivo (gepirone extended-release)
    • SCHEMBL79040
    • 4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione
    • L001135
    • NCGC00408912-01
    • BMY13805
    • GTPL12930
    • ORG 13011
    • 3,3-DIMETHYL-1-(4-(4-(2-PYRIMIDINYL)-1-PIPERAZINYL)BUTYL)GLUTARIMIDE
    • SB19632
    • F9995-2711
    • UNII-JW5Y7B8Z18
    • GEPIRONE [WHO-DD]
    • NS00068813
    • N06AX19
    • 4,4-Dimethyl-1-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-piperidine-2,6-dione (Gepirone)
    • 4,4-Dimethyl-1-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl)-piperidine-2,6-dione
    • C19H29N5O2
    • DB-106225
    • DTXSID90232813
    • HY-122422
    • DS-4359
    • QOIGKGMMAGJZNZ-UHFFFAOYSA-N
    • 4,4-Dimethyl-1-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-piperidine-2,6-dione
    • 4,4-dimethyl-1-(4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl)piperidine-2,6-dione
    • CHEBI:135990
    • BCP28729
    • DB12184
    • CS-0085425
    • Q2650256
    • Gepironum (Latin)
    • 2,6-Piperidinedione, 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-; 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione; Gepirone
    • MDL: MFCD00868196
    • نواة داخلي: 1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
    • مفتاح Inchi: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
    • ابتسامات: O=C1CC(C)(C)CC(=O)N1CCCCN1CCN(C2N=CC=CN=2)CC1

حساب السمة

  • نوعية دقيقة: 359.23200
  • النظائر كتلة واحدة: 395.208803
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 6
  • عدد الذرات الثقيلة: 26
  • تدوير ملزمة العد: 6
  • تعقيدات: 476
  • رابطة تساهمية وحدة العد: 2
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 1.8
  • طوبولوجي سطح القطب: 69.6

الخصائص التجريبية

  • كثيف: 1.142±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة الغليان: 562.3±60.0°C at 760 mmHg
  • الذوبان: Very 微溶 (0.33 g/L) (25 ºC),
  • بسا: 69.64000
  • لوغب: 1.49480

Gepirone أمن المعلومات

Gepirone بيانات الجمارك

  • رمز النظام المنسق:2933990090
  • بيانات الجمارك:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Gepirone الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
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83928-76-1
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TRC
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TRC
G365000-100mg
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83928-76-1
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$ 707.00 2023-09-07
TRC
G365000-250mg
Gepirone
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$ 1035.00 2023-09-07
TRC
G365000-1g
Gepirone
83928-76-1
1g
$ 2325.00 2023-04-15
Chemenu
CM167406-1g
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
83928-76-1 95%
1g
$1384 2021-08-05
Chemenu
CM167406-250mg
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
83928-76-1 95%
250mg
$488 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D890709-250mg
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
83928-76-1 ≥95%
250mg
5,005.80 2021-05-17
Matrix Scientific
099512-250mg
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione, 95%
83928-76-1 95%
250mg
$925.00 2023-09-06
Matrix Scientific
099512-1g
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione, 95%
83928-76-1 95%
1g
$2250.00 2023-09-06

Gepirone طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
المراجع
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
المراجع
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  80 °C
1.2 Solvents: Acetonitrile ;  80 °C; 16 h, 80 °C
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
المراجع
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Magnesium ,  Lithium chloride ,  Zinc chloride Solvents: Tetrahydrofuran ;  heated; overnight, rt
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
المراجع
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
المراجع
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Cuprous chloride Solvents: Ethanol ,  Water
3.1 Reagents: Hydrogen
المراجع
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Methanol ;  12 h, 55 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; > -78 °C; 12 h, rt
2.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
المراجع
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

طريقة الإنتاج 8

رد فعل الشرط
1.1 Solvents: Butyl acetate
المراجع
Method of manufacturing azapirones.
, European Patent Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
المراجع
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
المراجع
Process for the preparation of 2-(1-piperazinyl)pyrimidine derivatives [e.g., gepirone]
, Switzerland, , ,

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
المراجع
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Hydrogen
المراجع
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
1.2 Reagents: 1,4-Butanediol, 2,2-dimethyl-, 1,4-dimethanesulfonate Solvents: Dimethylformamide ;  rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  100 °C
المراجع
The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands
Tandon, Manish; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(7), 1709-1712

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Water ;  50 - 65 °C; 2 h, 50 - 65 °C; 65 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
المراجع
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Cuprous chloride Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen
المراجع
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; > -78 °C; 12 h, rt
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
المراجع
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
المراجع
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
المراجع
Process for the preparation of 2-(1-piperazinyl)pyrimidine derivatives [e.g., gepirone]
, Switzerland, , ,

Gepirone Raw materials

Gepirone Preparation Products

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